molecular formula C₁₉H₁₇N₂NaO₄S B1663651 帕瑞考昔钠 CAS No. 198470-85-8

帕瑞考昔钠

货号 B1663651
CAS 编号: 198470-85-8
分子量: 392.4 g/mol
InChI 键: HQPVVKXJNZEAFW-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Parecoxib sodium is a selective COX-2 inhibitor and NSAID used for the short-term management of perioperative pain . It is a water-soluble and injectable prodrug of valdecoxib . It is marketed as Dynastat in the European Union .


Synthesis Analysis

The synthesis of Parecoxib sodium involves a sulfonation reaction. The reaction involves adding methylene dichloride and 5-methyl-3 in a reactor, controlling the temperature of the reaction to be lower than 30 DEG C, and dripping chlorsulfonic acid .


Molecular Structure Analysis

The molecular formula of Parecoxib sodium is C19H18N2O4S . The molecular weight is 370.42 g/mol .


Chemical Reactions Analysis

Parecoxib sodium is a prodrug that is rapidly converted to valdecoxib in the body . It is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid .


Physical And Chemical Properties Analysis

Parecoxib sodium is a white crystalline solid . It has a solubility of 32 mg/mL in DMSO .

科学研究应用

急诊科镇痛替代品

已经研究将帕瑞考昔钠作为急诊科急性创伤疼痛的镇痛替代品,与吗啡进行比较。一项研究比较了急性创伤疼痛患者中静脉注射帕瑞考昔与静脉注射吗啡硫酸盐的效果。研究发现,IV吗啡在IV帕瑞考昔上略有优势,但差异不显著,表明帕瑞考昔钠可能是急诊疼痛管理中的一种可行替代品,因为其有效性和缺乏与阿片类相关的副作用(Baharuddin et al., 2014)

术后疼痛管理

帕瑞考昔在各种类型手术后疼痛管理中显示出潜力。在术后患者中,特别是在牙科、妇科和骨科手术后,已发现其对于静脉镇痛的有效性。在对照试验中,该药物的镇痛活性与吗啡和酮洛考酮相比表现出色,表明其在术后疼痛缓解中的潜在用途(Amabile & Spencer, 2004)

癌症疼痛管理

在癌症疼痛,特别是严重的癌症骨痛方面,帕瑞考昔钠已被有效使用。一项试点研究探讨了其在晚期癌症患者和难以控制的恶性骨痛患者中的疗效和副作用概况,显示帕瑞考昔作为现有镇痛治疗的补充具有良好的效果(Kenner et al., 2015)

妇科手术中的应用

帕瑞考昔钠已应用于妇科手术,包括人工流产和腹腔镜手术。研究表明其能够减轻疼痛并改善整体麻醉体验,且副作用极少,强调其在这些情况下的安全和可行性(Zeng Xiao-li & Pla Chengdu, 2013)

神经外科应用

在神经外科中,已评估了帕瑞考昔钠的镇痛机制、安全性评估及其临床应用。尽管其在神经外科中的有效性仍有争议,但已经审查了其在颅骨切开和经蝶窦途径中减少术后并发症的使用(Liu Dan-ya, 2013)

药品制造中的质量控制

还对帕瑞考昔钠的质量控制方面进行了研究,特别是对药品中元素杂质的评估和控制。提出了一种使用石墨消解和电感耦合等离子体质谱法确定帕瑞考昔钠中元素杂质的分析程序,突显了药品制造中质量规范的重要性(Hao et al., 2022)

安全和危害

Parecoxib sodium may cause harm to the unborn child and cause damage to the gastrointestinal system through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

属性

IUPAC Name

sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPVVKXJNZEAFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048670
Record name Parecoxib sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parecoxib sodium

CAS RN

198470-85-8
Record name Parecoxib sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parecoxib sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(5-methyl-3-phenylisoxazol-4-yl)phenylsulfonyl]propionamide, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARECOXIB SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB87433V6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parecoxib sodium
Reactant of Route 2
Parecoxib sodium
Reactant of Route 3
Parecoxib sodium
Reactant of Route 4
Reactant of Route 4
Parecoxib sodium
Reactant of Route 5
Parecoxib sodium
Reactant of Route 6
Parecoxib sodium

Citations

For This Compound
2,600
Citations
SM Cheer, KL Goa - Drugs, 2001 - Springer
… A safety and pharmacokinetic study of analgesic doses of parecoxib sodium, a new COX-2 specific inhibitor, in healthy subjects [poster no. 653]. Presented at the 19th Annual Scientific …
Number of citations: 266 link.springer.com
SF Barton, FF Langeland, MC Snabes… - The Journal of the …, 2002 - pubs.asahq.org
… This study evaluated the analgesic efficacy and tolerability of parecoxib sodium to test the … Single doses of intravenous parecoxib sodium, 20 mg and 40 mg, were compared with …
Number of citations: 267 pubs.asahq.org
RC Hubbard, TM Naumann, L Traylor… - British journal of …, 2003 - academic.oup.com
… in morphine consumption between parecoxib sodium groups and placebo. … parecoxib sodium 20 mg bd iv, parecoxib sodium 40 mg bd iv, and placebo. Patients in the parecoxib sodium …
Number of citations: 232 academic.oup.com
A Karim, A Laurent, ME Slater, ME Kuss… - The Journal of …, 2001 - Wiley Online Library
… parecoxib sodium 40 mg IM administered in this study was well tolerated, indicating that the MTD of IM parecoxib sodium … 20 mg/ml, parecoxib sodium was well tolerated. Intramuscular …
Number of citations: 100 accp1.onlinelibrary.wiley.com
GL Rasmussen, K Steckner, C Hogue… - American journal of …, 2002 - europepmc.org
… than with morphine and were similar for parecoxib sodium and ketorolac. Parecoxib sodium was safe and well tolerated. In conclusion, IV parecoxib sodium 40 mg is as effective as …
Number of citations: 233 europepmc.org
W Wei, T Zhao, Y Li - Experimental and therapeutic …, 2013 - spandidos-publications.com
… in the PCA combined with parecoxib sodium group was lower … Combination of PCA with parecoxib sodium reduced the … The combination of PCA with parecoxib sodium successively …
Number of citations: 43 www.spandidos-publications.com
RR Stoltz, SI Harris, ME Kuss, D LeComte… - The American journal of …, 2002 - Elsevier
… GI mucosal effects of iv parecoxib sodium with iv ketorolac … No parecoxib sodium or placebo subjects had an ulcer or ≥… (p < 0.05 vs both parecoxib sodium and placebo). No subject in …
Number of citations: 133 www.sciencedirect.com
TP Malan, G Marsh, SI Hakki, E Grossman… - The Journal of the …, 2003 - pubs.asahq.org
… , and 55 patients who received 40 mg parecoxib sodium. … 20 mg parecoxib sodium, and six in the 40 mg parecoxib sodium … parecoxib sodium, and three in the 40 mg parecoxib sodium …
Number of citations: 274 pubs.asahq.org
LA Sorbera, P Leeson, J Castaner… - Drugs of the …, 2001 - access.portico.org
… Parecoxib sodium was rapidly converted to valdecoxib (… after parecoxib sodium dosing and steady state achieved on day 7. Peak M1 levels were seen about 1 h after parecoxib sodium …
Number of citations: 54 access.portico.org
SE Daniels, EH Grossman, ME Kuss, S Talwalker… - Clinical …, 2001 - Elsevier
… 2 impacted third molars were randomized to receive parecoxib sodium 20 mg IM, 20 mg IV, … Parecoxib sodium 20 and 40 mg IM or IV and ketorolac 60 mg IM were significantly superior …
Number of citations: 147 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。